4-(2-methylbutylidene)piperidinehydrochloride 4-(2-methylbutylidene)piperidinehydrochloride
Brand Name: Vulcanchem
CAS No.: 2839138-45-1
VCID: VC11999145
InChI: InChI=1S/C10H19N.ClH/c1-3-9(2)8-10-4-6-11-7-5-10;/h8-9,11H,3-7H2,1-2H3;1H
SMILES: CCC(C)C=C1CCNCC1.Cl
Molecular Formula: C10H20ClN
Molecular Weight: 189.72 g/mol

4-(2-methylbutylidene)piperidinehydrochloride

CAS No.: 2839138-45-1

Cat. No.: VC11999145

Molecular Formula: C10H20ClN

Molecular Weight: 189.72 g/mol

* For research use only. Not for human or veterinary use.

4-(2-methylbutylidene)piperidinehydrochloride - 2839138-45-1

Specification

CAS No. 2839138-45-1
Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
IUPAC Name 4-(2-methylbutylidene)piperidine;hydrochloride
Standard InChI InChI=1S/C10H19N.ClH/c1-3-9(2)8-10-4-6-11-7-5-10;/h8-9,11H,3-7H2,1-2H3;1H
Standard InChI Key REGYFQRQWHOVFT-UHFFFAOYSA-N
SMILES CCC(C)C=C1CCNCC1.Cl
Canonical SMILES CCC(C)C=C1CCNCC1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(2-Methylbutylidene)piperidinehydrochloride features a six-membered piperidine ring with a 2-methylbutylidene group at the fourth position. The hydrochloride salt enhances solubility, a common modification for bioactive amines. Key identifiers include:

PropertyValueSource
CAS No.2839138-45-1
Molecular FormulaC10H20ClN\text{C}_{10}\text{H}_{20}\text{ClN}
Molecular Weight189.72 g/mol
IUPAC Name4-(2-Methylbutylidene)piperidine; hydrochloride
InChIInChI=1S/C10H19N.ClH/c1-3-9(2)8-10-4-6-11-7-5-10;/h8-9,11H,3-7H2,1-2H3;1H
InChIKeyREGYFQRQW...

The 2-methylbutylidene moiety introduces steric bulk and hydrophobicity, potentially influencing receptor binding kinetics.

Synthesis and Preparation

General Synthetic Strategies

While no explicit protocols for 4-(2-methylbutylidene)piperidinehydrochloride exist, piperidine derivatives are typically synthesized via:

  • Alkylation/Acylation: Introducing substituents via nucleophilic substitution or Friedel-Crafts reactions .

  • Condensation Reactions: Forming Schiff bases or enamines, followed by reduction .

For example, 4-(2-methoxyethyl)-piperidine hydrochloride was synthesized by alkylating N-Boc-4-(2-hydroxyethyl)piperidine with methyl iodide, followed by HCl-mediated deprotection . Analogous methods could apply to the target compound by substituting reagents.

Proposed Synthesis Pathway

  • Formation of Piperidine Intermediate: React 4-piperidone with 2-methylbutanal under acidic conditions to form the enamine.

  • Reduction: Catalytic hydrogenation or borohydride reduction to yield 4-(2-methylbutylidene)piperidine.

  • Salt Formation: Treatment with HCl in ethanol to precipitate the hydrochloride salt .

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound exhibits high water solubility (>1500 g/L), consistent with similar piperidine derivatives . Hygroscopicity necessitates storage below 30°C in airtight containers .

PropertyValue (Predicted)Analog Data
Melting Point240–245°C
LogP~2.1 (calculated)
pKa8.9 (amine protonation)

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Applications in Medicinal Chemistry

Central Nervous System (CNS) Drugs

Piperidines are prevalent in antipsychotics and analgesics . The compound’s structural features align with blood-brain barrier permeability requirements, making it a candidate for CNS drug leads.

Anticancer Agent Development

Analog studies highlight piperidine derivatives’ roles in apoptosis induction and kinase inhibition . This compound could serve as a scaffold for optimizing anticancer activity through side-chain modifications.

Computational and ADMET Profiling

Drug-Likeness

Computational ADMET predictions for analogous compounds indicate favorable oral bioavailability and low hepatotoxicity . The moderate LogP (~2.1) aligns with Lipinski’s rule of five.

Molecular Docking

Docking simulations with proteins like 6FS1 (myeloma) suggest potential binding via hydrogen bonding and hydrophobic interactions . Further studies should validate these models experimentally.

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